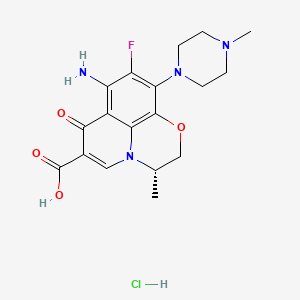

Antofloxacin hydrochloride

Description

Properties

IUPAC Name |

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOQRSLLMARQW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873888-67-6 | |

| Record name | Antofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873888676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTOFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XRF3Y8JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antofloxacin Hydrochloride's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction of antofloxacin with DNA gyrase. It delves into the structural basis of this interaction, the resultant inhibition of enzyme function, and the downstream consequences for bacterial DNA integrity and cell viability. This document also collates available quantitative data for related fluoroquinolones to provide a comparative context for the potency of antofloxacin and outlines detailed experimental protocols for key assays used to investigate this mechanism. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.

Introduction

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Like other fluoroquinolones, its primary mode of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antimicrobial therapy. This guide focuses on the intricate mechanism by which this compound disrupts the function of DNA gyrase, a key enzyme for bacterial survival.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). It is unique in its ability to introduce negative supercoils into DNA, a process essential for compacting the bacterial chromosome and facilitating the unwinding of DNA during replication and transcription.

The catalytic cycle of DNA gyrase involves several key steps:

-

DNA Binding: The enzyme binds to a segment of DNA (the G-segment).

-

DNA Cleavage: The GyrA subunits mediate a transient double-stranded break in the G-segment.

-

Strand Passage: Another segment of DNA (the T-segment) is passed through the break.

-

DNA Religation: The G-segment is resealed.

-

ATP Hydrolysis: The GyrB subunits hydrolyze ATP to drive the conformational changes necessary for the catalytic cycle.

Molecular Mechanism of Antofloxacin Action

Antofloxacin, like other fluoroquinolones, does not bind to DNA gyrase or DNA alone but rather to the transient enzyme-DNA complex. This interaction stabilizes the "cleavage complex," in which the DNA is cleaved but not yet religated.

The key steps in the mechanism of action are as follows:

-

Formation of the Ternary Complex: Antofloxacin intercalates into the cleaved DNA at the site of the double-strand break, forming a stable ternary complex with DNA gyrase and the DNA substrate.

-

Inhibition of DNA Religation: The presence of antofloxacin within this complex physically obstructs the religation of the cleaved DNA strands.

-

Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-stranded breaks in the bacterial chromosome.

-

Induction of the SOS Response and Cell Death: These DNA breaks trigger the bacterial SOS response, a DNA repair mechanism. However, the extensive DNA damage ultimately overwhelms the repair machinery, leading to the inhibition of DNA replication and transcription, and ultimately, programmed cell death.

dot

Caption: Mechanism of Antofloxacin Action on DNA Gyrase.

Quantitative Data

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC50 (µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.78 | |

| Norfloxacin | DNA Gyrase | Escherichia coli | 0.78 | |

| Levofloxacin | DNA Gyrase | Escherichia coli | 0.98 | |

| Ofloxacin | DNA Gyrase | Escherichia coli | 7.24 | |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | |

| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 9.30 | |

| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 | |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | |

| Norfloxacin | DNA Gyrase | Staphylococcus aureus | <1 | |

| Ciprofloxacin | DNA Gyrase | Staphylococcus aureus | <1 | |

| Levofloxacin | DNA Gyrase | Staphylococcus aureus | <1 | |

| Norfloxacin | Topoisomerase IV | Staphylococcus aureus | 1.62 - 3.16 | |

| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 1.62 - 3.16 | |

| Levofloxacin | Topoisomerase IV | Staphylococcus aureus | 1.62 - 3.16 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of fluoroquinolones like antofloxacin on DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (from E. coli or S. aureus)

-

Relaxed pBR322 plasmid DNA (substrate)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing assay buffer (1X final concentration), relaxed pBR322 DNA (e.g., 0.2 µg), and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the products by agarose gel electrophoresis (e.g., 1% agarose gel in TAE or TBE buffer).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

dot

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

DNA Gyrase-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the cleavage complex, resulting in the linearization of supercoiled plasmid DNA.

Materials:

-

Purified DNA gyrase

-

Supercoiled pBR322 plasmid DNA

-

Cleavage Buffer (5X): Typically similar to the supercoiling assay buffer but may lack ATP, as cleavage complex formation is often ATP-independent for fluoroquinolones.

-

This compound (or other test compounds)

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose, electrophoresis buffer, and staining reagents as above

Procedure:

-

Prepare a reaction mixture containing cleavage buffer, supercoiled pBR322 DNA, and the test compound at various concentrations.

-

Add DNA gyrase and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the formation of the cleavage complex.

-

Add SDS to a final concentration of 1% and proteinase K (e.g., 0.2 mg/mL) and incubate for a further 30 minutes at 37°C. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, and proteinase K digests the covalently bound protein, revealing the double-strand breaks.

-

Stop the reaction with loading dye.

-

Analyze the DNA by agarose gel electrophoresis.

-

Stain and visualize the gel. The appearance of a linear DNA band indicates the stabilization of the cleavage complex. The amount of linear DNA can be quantified to determine the potency of the compound.

dot

Caption: DNA Gyrase-Mediated DNA Cleavage Assay Workflow.

Conclusion

This compound's potent antibacterial activity is rooted in its ability to effectively target and inhibit bacterial DNA gyrase. By stabilizing the cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death. While specific quantitative data for antofloxacin's inhibitory activity against purified DNA gyrase remains to be broadly published, the established mechanism of action for fluoroquinolones provides a robust framework for understanding its efficacy. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the specific interactions of antofloxacin and other novel fluoroquinolones with their bacterial targets. Continued research in this area is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

An In-Depth Technical Guide to the Synthesis and Purification of Antofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for antofloxacin hydrochloride, a potent fluoroquinolone antibiotic. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical techniques for quality control, presented in a format tailored for professionals in the field of drug development and research.

Synthesis of Crude this compound

The synthesis of this compound is a multi-step process that begins with the reaction of key intermediates to form the crude product. The following protocol is based on established and patented manufacturing processes.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of crude this compound is provided below:

-

Reactant Charging: In a suitable reactor, (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, N-methylpiperazine, and pyridine are charged in a specific weight ratio.[1]

-

Reaction: The mixture is heated under reflux with stirring. The reaction is maintained at a specific temperature for a designated period to ensure completion.[1]

-

Solvent Removal: After the reaction is complete, pyridine is removed by distillation under reduced pressure.[1]

-

Precipitation and Isolation: Ethanol is added to the residue to precipitate the crude this compound. The solid product is then isolated by filtration.[1]

-

Washing and Drying: The filter cake is washed with ethanol and then dried under vacuum to yield the crude this compound.[1]

Quantitative Data: Synthesis

The following table summarizes the key quantitative parameters for the synthesis of crude this compound.

| Parameter | Value | Reference |

| Reagent Weight Ratio | ||

| (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid | 1 | [1] |

| N-methylpiperazine | 1.5 - 2.5 (Preferred: 1.92) | [1] |

| Pyridine | 15 - 25 (Preferred: 20) | [1] |

| Reaction Conditions | ||

| Temperature | 110 - 120 °C (Preferred: 113 - 117 °C) | [1] |

| Time | 8 - 12 hours (Preferred: 10 hours) | [1] |

| Yield | 70 - 90% (Typically around 80%) | [1] |

Synthesis Workflow Diagram

Purification of this compound

The crude this compound is further purified to meet pharmaceutical quality standards. The purification process primarily involves pH-controlled crystallization.[1]

Experimental Protocol: Purification

The detailed experimental protocol for the purification of this compound is as follows:

-

Dissolution and pH Adjustment (Acidic): The crude this compound is dissolved in water. The pH of the solution is adjusted to a specific acidic range with hydrochloric acid.[1]

-

Filtration: The acidic solution is filtered through a microporous membrane to remove any insoluble impurities.[1]

-

pH Adjustment (Basic): The pH of the filtrate is then adjusted to a specific basic range with an ammonia solution to precipitate the antofloxacin base.[1]

-

Crystallization and Isolation: The precipitated solid is collected by suction filtration. The wet cake is then redissolved in water, and the pH is readjusted to the acidic range with hydrochloric acid. A portion of the water is distilled off, and the solution is cooled to induce crystallization of the high-purity this compound. The crystals are then collected by centrifugation.[1]

-

Drying and Milling: The purified filter cake is dried under vacuum. The dried product is then pulverized to obtain a homogeneous powder.[1]

Quantitative Data: Purification

The table below outlines the key quantitative parameters for the purification of this compound.

| Parameter | Value | Reference |

| Crude Product to Water Ratio (by weight) | 1 : 25-35 | [1] |

| pH Adjustment (Acidic) | 4.0 - 4.5 | [1] |

| pH Adjustment (Basic) | 7.0 - 7.5 | [1] |

| Final Crystallization pH | 4.0 - 4.5 | [1] |

| Drying Conditions | 60 - 100 °C, 8 hours (Vacuum) | [1] |

| Yield | 70 - 80% (Typically around 75%) | [1] |

Purification Workflow Diagram

References

In Vitro Antibacterial Spectrum of Antofloxacin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a novel fourth-generation fluoroquinolone antibiotic exhibiting a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. As with other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. This dual-inhibition disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effect by targeting two key enzymes involved in bacterial DNA metabolism:

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. By inhibiting DNA gyrase, Antofloxacin prevents this supercoiling, leading to the disruption of these fundamental cellular processes.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Antofloxacin results in the inability of the bacterial cell to segregate its chromosomes, thereby halting cell division.

The dual targeting of both DNA gyrase and topoisomerase IV is a key feature of modern fluoroquinolones like Antofloxacin, contributing to their potent bactericidal activity and potentially reducing the likelihood of the development of bacterial resistance.

Antofloxacin Hydrochloride: An In-depth Technical Guide to its Activity Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a synthetic, broad-spectrum antibacterial agent belonging to the fourth-generation of fluoroquinolones.[1] It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the in vitro activity, mechanism of action, and resistance mechanisms of this compound against clinically relevant Gram-positive bacteria. Detailed experimental protocols and data are presented to support further research and drug development efforts in this area.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, which helps to relieve torsional stress during DNA replication and transcription.[1] By inhibiting DNA gyrase, antofloxacin prevents this supercoiling process, leading to the disruption of DNA replication.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV by antofloxacin results in the inability of the bacteria to segregate their chromosomes, thereby halting cell division and leading to cell death.[1]

The dual inhibition of both DNA gyrase and topoisomerase IV is a key feature of newer fluoroquinolones like antofloxacin, which reduces the likelihood of the development of bacterial resistance.[1]

Caption: Mechanism of action of this compound.

In Vitro Activity Against Gram-positive Bacteria

Antofloxacin has demonstrated significant in vitro activity against a variety of Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature.

Table 1: MIC of Antofloxacin against Staphylococcus aureus

| Strain | MIC (mg/L) | Reference |

| ATCC 29213 | 0.5 | [2] |

| MW2 (CA-MRSA) | 0.06 | [2] |

| Mu50 (hVISA) | 0.5 | [2] |

| N315 (MRSA) | 0.5 | [2] |

Table 2: MIC of Antofloxacin against Streptococcus pneumoniae

| Strain | MIC (mg/L) | Reference |

| ATCC 49619 | 0.5 | [2] |

| Penicillin-Resistant | 0.5 | [2] |

| Ciprofloxacin-Resistant | 2.0 | [2] |

| Levofloxacin-Resistant | 2.0 | [2] |

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is the PK/PD index that best correlates with the efficacy of antofloxacin.

Table 3: fAUC/MIC Targets for Antofloxacin

| Organism | Endpoint | Plasma fAUC/MIC | ELF fAUC/MIC | Reference |

| S. pneumoniae | Stasis | 8.93 | ~17.86 | [2] |

| 1-log10 kill | 19.2 | ~38.4 | [2] | |

| 2-log10 kill | 48.1 | ~96.2 | [2] | |

| S. aureus | Stasis | 30.5 | 52.2 | [2] |

| 1-log10 kill | 55.4 | 95.0 | [2] | |

| 2-log10 kill | 115.8 | 196.4 | [2] |

ELF: Epithelial Lining Fluid

Mechanisms of Resistance in Gram-positive Bacteria

The primary mechanisms of resistance to fluoroquinolones in Gram-positive bacteria involve:

-

Alterations in Drug Targets: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets.[3]

-

Active Efflux Pumps: Some bacteria possess membrane proteins that can actively transport fluoroquinolones out of the cell, thereby reducing the intracellular drug concentration.[3] In S. pneumoniae, the PmrA protein, a proton-dependent multidrug efflux pump, can confer resistance to hydrophilic quinolones.[3]

Caption: Fluoroquinolone resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging the test organism with serial twofold dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Materials:

-

Test organism

-

This compound

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Inoculate Plates: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of antofloxacin at which there is no visible growth.

Caption: Broth microdilution MIC testing workflow.

Time-Kill Assay

Principle: This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

-

Test organism

-

This compound

-

Culture broth

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Agar plates for colony counting

Procedure:

-

Prepare Cultures: Grow the test organism to the logarithmic phase in a suitable broth.

-

Add Antimicrobial: Add antofloxacin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the antibiotic.

-

Incubate: Incubate the cultures at 35-37°C with shaking.

-

Sample and Plate: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar plates.

-

Count Colonies: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

-

Analyze Data: Plot the log10 CFU/mL versus time for each antibiotic concentration to generate time-kill curves.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including resistant strains of S. aureus and S. pneumoniae. Its dual mechanism of action targeting both DNA gyrase and topoisomerase IV contributes to its efficacy and may help to mitigate the development of resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and develop this promising antimicrobial agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. In Vivo Pharmacodynamic Target Assessment of Antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolones: is there a different mechanism of action and resistance against Streptococcus pneumoniae? - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Antofloxacin Hydrochloride in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride, a novel fluoroquinolone antibiotic, has demonstrated broad-spectrum antibacterial activity. Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for its development and for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in murine models, based on available scientific literature. The focus of this guide is on the subcutaneous administration in infected mouse models, as there is a notable lack of published data on the oral and intravenous pharmacokinetics, as well as detailed metabolism and excretion studies, of antofloxacin specifically in mice.

Pharmacokinetic Parameters

The pharmacokinetic profile of antofioxacin hydrochloride has been primarily characterized in neutropenic murine infection models. These studies provide valuable insights into the drug's behavior under disease conditions, which can significantly influence its distribution and elimination.

Single-Dose Pharmacokinetics in Infected Murine Models

Studies in neutropenic mice infected with Staphylococcus aureus or Klebsiella pneumoniae have established key pharmacokinetic parameters following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of this compound in Plasma of Infected Neutropenic Mice (Single Subcutaneous Dose)

| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) |

| 2.5 | 0.45 ± 0.11 | 0.25 | 0.89 ± 0.15 | 1.21 ± 0.18 |

| 10 | 1.89 ± 0.32 | 0.25 | 4.12 ± 0.58 | 1.35 ± 0.21 |

| 40 | 8.15 ± 1.54 | 0.5 | 19.85 ± 3.67 | 1.43 ± 0.25 |

| 80 | 15.6 ± 2.9 | 0.5 | 42.1 ± 7.8 | 1.76 ± 0.31 |

| 160 | 30.2 ± 5.5 | 0.5 | 85.4 ± 15.2 | 1.38 ± 0.29 |

Data compiled from studies in neutropenic murine thigh and lung infection models. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound in Epithelial Lining Fluid (ELF) of Infected Neutropenic Mice (Single Subcutaneous Dose)

| Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) |

| 2.5 | 0.61 ± 0.14 | 0.5 | 1.37 ± 0.24 | 0.77 ± 0.15 |

| 10 | 2.58 ± 0.49 | 0.5 | 6.11 ± 1.09 | 1.05 ± 0.19 |

| 40 | 10.9 ± 2.1 | 0.75 | 25.9 ± 4.8 | 1.36 ± 0.27 |

| 160 | 41.5 ± 7.9 | 0.75 | 105.2 ± 19.8 | 1.29 ± 0.24 |

Data from a neutropenic murine lung infection model. Values are presented as mean ± standard deviation.

The data indicates that antofioxacin hydrochloride exhibits linear pharmacokinetics over the studied dose range, with dose-proportional increases in Cmax and AUC. The drug demonstrates good penetration into the lung epithelial lining fluid, a key site of action for respiratory tract infections.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following protocols are based on the available literature for subcutaneous administration in infected murine models.

Neutropenic Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents against localized infections.

-

Animal Model: Specific pathogen-free ICR mice are typically used.

-

Induction of Neutropenia: Cyclophosphamide is administered intraperitoneally to induce a neutropenic state, mimicking an immunocompromised condition.

-

Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., Staphylococcus aureus).

-

Drug Administration: this compound is administered subcutaneously at various doses.

-

Sample Collection: Blood samples are collected at predetermined time points via retro-orbital puncture.

-

Drug Concentration Analysis: Plasma concentrations of antofioxacin are determined using a validated high-performance liquid chromatography (HPLC) method.

Neutropenic Murine Lung Infection Model

This model is critical for assessing the pharmacokinetics and pharmacodynamics of drugs intended for treating respiratory infections.

-

Animal Model: Similar to the thigh infection model, specific pathogen-free mice are used.

-

Induction of Neutropenia: Cyclophosphamide is administered to induce neutropenia.

-

Infection: A bacterial suspension (e.g., Klebsiella pneumoniae) is instilled intratracheally to establish a lung infection.

-

Drug Administration: this compound is administered subcutaneously.

-

Sample Collection:

-

Blood: Collected via retro-orbital puncture.

-

Bronchoalveolar Lavage (BAL): To obtain epithelial lining fluid (ELF), a catheter is inserted into the trachea of a euthanized mouse, and the lungs are lavaged with saline. The collected BAL fluid is then processed to determine the drug concentration in ELF.

-

-

Drug Concentration Analysis: Antofloxacin concentrations in plasma and ELF are quantified by HPLC.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Murine Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study of antofioxacin hydrochloride in a neutropenic murine infection model.

Caption: Workflow of a typical pharmacokinetic study of antofioxacin in infected mice.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Antofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Caption: Antofloxacin's mechanism of action via inhibition of bacterial enzymes.

Metabolism and Excretion

-

Metabolism: Fluoroquinolones generally undergo limited metabolism in rodents. The primary metabolic pathways may include glucuronidation and oxidation.

-

Excretion: The primary route of excretion for many fluoroquinolones is renal, with a significant portion of the drug eliminated unchanged in the urine. Biliary excretion may also contribute to the overall elimination.

It is crucial to note that without specific studies in mice for antofioxacin, these are generalized assumptions and may not accurately reflect its precise metabolic and excretory profile in this species.

Conclusion and Future Directions

The available data from infected murine models indicate that antofioxacin hydrochloride possesses favorable pharmacokinetic properties, including linear kinetics and good tissue penetration, particularly into the lungs. These characteristics support its potential as an effective antimicrobial agent.

However, a significant data gap exists regarding the pharmacokinetics of antofioxacin hydrochloride following oral and intravenous administration in mice. Furthermore, detailed studies on its metabolism and excretion in murine models are warranted. Future research should focus on:

-

Conducting pharmacokinetic studies in healthy and infected murine models following oral and intravenous administration to determine bioavailability and provide a complete PK profile.

-

Investigating the metabolic pathways and excretory routes of antofioxacin in mice to better understand its disposition.

-

Performing tissue distribution studies after different routes of administration to further characterize its penetration into various target organs.

Addressing these research gaps will provide a more comprehensive understanding of the pharmacokinetic profile of antofioxacin hydrochloride in murine models, which is essential for its continued development and successful translation to clinical use.

An In-Depth Technical Guide to the Antofloxacin Hydrochloride Topoisomerase IV Inhibition Assay

Introduction

Antofloxacin hydrochloride is a fourth-generation synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents critical in modern medicine.[1] These agents function by directly inhibiting bacterial DNA synthesis, a mechanism that confers rapid bactericidal activity.[2] The primary molecular targets for fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC₂ParE₂), plays a crucial role in bacterial cell division.[4][5][6] Its main functions are to decatenate, or unlink, the interlinked daughter chromosomes following DNA replication and to relax positive supercoils that accumulate ahead of the replication fork.[5][7] Inhibition of this enzyme prevents the proper segregation of chromosomes, halting cell division and leading to cell death.[1]

This technical guide provides an in-depth overview of the mechanism of anfloxacin's interaction with topoisomerase IV and presents a detailed experimental protocol for an in vitro inhibition assay. It is intended for researchers, scientists, and drug development professionals engaged in antibacterial research and development.

Section 1: Mechanism of Topoisomerase IV Inhibition by Antofloxacin

Fluoroquinolones do not simply inhibit the catalytic activity of topoisomerase IV; instead, they act as poisons by converting the enzyme into a DNA-damaging agent.[8] The mechanism involves the stabilization of a key reaction intermediate called the cleavage complex, where the enzyme has cleaved both strands of the DNA and is covalently attached to the broken ends.[9]

The interaction is stabilized by a water-metal ion bridge.[10][11] The C3/C4 keto-acid moiety of the fluoroquinolone molecule chelates a divalent metal ion (typically Mg²⁺), which is essential for the interaction. This complex is then anchored to the enzyme's ParC subunit through hydrogen bonds with conserved serine and glutamic acid residues, mediated by water molecules.[10] By trapping this ternary drug-enzyme-DNA complex, anfloxacin prevents the re-ligation of the DNA strands.[12] The accumulation of these stalled cleavage complexes acts as a physical barrier to DNA replication and transcription machinery, ultimately leading to the generation of lethal double-strand DNA breaks and the induction of the SOS DNA repair pathway.[3][8]

Caption: Mechanism of Antofloxacin-mediated Topoisomerase IV inhibition.

Section 2: Experimental Protocol - Topoisomerase IV DNA Decatenation Assay

The most common in vitro method to assess topoisomerase IV inhibition is the DNA decatenation assay. This assay measures the enzyme's ability to resolve a complex network of interlocked DNA circles, known as kinetoplast DNA (kDNA), into individual, decatenated minicircles. An inhibitor like anfloxacin will prevent this process, which can be visualized using agarose gel electrophoresis.

Experimental Workflow Diagram

Caption: Workflow for a Topoisomerase IV DNA decatenation inhibition assay.

Materials and Reagents

-

Enzyme: Purified bacterial Topoisomerase IV (e.g., from S. pneumoniae or E. coli).

-

Substrate: Kinetoplast DNA (kDNA).

-

Test Compound: this compound, dissolved in DMSO or water to create a stock solution.

-

Assay Buffer (5X): Example composition: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 5 mM ATP.

-

Stop Solution/Loading Dye (6X): 30% Glycerol, 60 mM EDTA, 0.6% SDS, 0.05% Bromophenol Blue.

-

Electrophoresis: 1% Agarose gel in TBE buffer, Ethidium Bromide or SYBR Safe for staining.

Step-by-Step Procedure

-

Reaction Setup: On ice, prepare a master mix containing the assay buffer and kDNA substrate. For a standard 20 µL reaction, this might include 4 µL of 5X Assay Buffer, 100-200 ng of kDNA, and nuclease-free water.

-

Enzyme Addition: Add a pre-determined amount of Topoisomerase IV enzyme sufficient to fully decatenate the kDNA in the control reaction.

-

Inhibitor Addition: Add varying concentrations of anfloxacin hydrochloride to the respective tubes. For the positive control (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the drug. A negative control with no enzyme should also be included to show the position of untreated kDNA.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of the 6X Stop Solution/Loading Dye. This solution contains EDTA to chelate Mg²⁺ and SDS to denature the enzyme. A Proteinase K digestion step can be included here to remove the protein from the DNA.

-

Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Stain the gel with Ethidium Bromide or a safer alternative, and visualize the DNA bands under UV light. Catenated kDNA will remain in or near the loading well, while decatenated minicircles will migrate into the gel as distinct bands.

-

Data Analysis: Quantify the band intensities using densitometry software. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value—the concentration of anfloxacin that causes 50% inhibition of decatenation activity—is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Section 3: Quantitative Data Presentation

While specific IC₅₀ data for anfloxacin against isolated topoisomerase IV is not available in the public literature reviewed, the following table presents representative data for other clinically relevant fluoroquinolones against Topoisomerase IV from Staphylococcus aureus to provide a comparative context for expected potency.

| Compound | Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |

| Norfloxacin | Topoisomerase IV | Staphylococcus aureus | ~10-20 | [13] |

| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | ~5-10 | [13] |

| Nalidixic Acid | Topoisomerase IV | Staphylococcus aureus | > 50 | [13] |

Note: The values presented are approximate and derived from graphical data in the cited literature. They serve as a reference for the expected range of activity for fluoroquinolones in a topoisomerase IV inhibition assay.

Conclusion

The topoisomerase IV inhibition assay is an indispensable tool for characterizing the activity of fluoroquinolone antibiotics like anfloxacin hydrochloride. By providing a quantitative measure of enzyme inhibition (IC₅₀), this assay allows for the direct assessment of a compound's potency against a key bacterial target. Furthermore, understanding the detailed mechanism of action, including the formation of the ternary cleavage complex, is crucial for developing next-generation antibiotics that can overcome the growing challenge of bacterial resistance, which often arises from mutations in the very enzyme residues that mediate the drug's binding.[3][10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase IV - Wikipedia [en.wikipedia.org]

- 6. gosset.ai [gosset.ai]

- 7. researchgate.net [researchgate.net]

- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge: mechanistic basis of quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Antofloxacin Hydrochloride: A Technical Guide

Introduction: Antofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. A thorough understanding of its structural and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides an in-depth overview of the structural characterization of this compound, detailing the analytical techniques employed and presenting available data for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is the hydrochloride salt of Antofloxacin. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₂₂ClFN₄O₄ |

| Molecular Weight | 412.85 g/mol [1] |

| IUPAC Name | (S)-8-amino-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride[1] |

| CAS Number | 873888-67-6[1] |

| Appearance | Information not publicly available. Generally, fluoroquinolone hydrochlorides are white to pale yellow crystalline powders. |

| Solubility | Soluble in water.[4] |

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound. The theoretical elemental composition of this compound (C₁₈H₂₂ClFN₄O₄) is presented below, alongside commercially available data.

| Element | Theoretical Percentage |

| Carbon (C) | 52.37% |

| Hydrogen (H) | 5.37% |

| Chlorine (Cl) | 8.59% |

| Fluorine (F) | 4.60% |

| Nitrogen (N) | 13.57% |

| Oxygen (O) | 15.50% |

| Data sourced from a commercial supplier and aligns with the theoretical calculation based on the chemical formula.[1] |

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the known structure and data from related fluoroquinolones.

Experimental Protocol (General for Fluoroquinolones):

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common solvents for fluoroquinolone hydrochlorides.

-

Internal Standard: Tetramethylsilane (TMS) or a suitable salt for aqueous solutions.

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to assign all proton and carbon signals unambiguously.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Antofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Antofloxacin hydrochloride. As a fluoroquinolone antibiotic, the principles of reversed-phase HPLC are well-suited for its determination. This application note details a proposed stability-indicating HPLC method, including system suitability, assay determination, and full validation protocols based on established methods for structurally similar compounds like Ciprofloxacin and Ofloxacin. All experimental procedures are outlined to meet the standards of international regulatory guidelines.

Introduction

This compound is a fluoroquinolone antibacterial agent. Accurate and precise analytical methods are crucial for the quality control of the drug substance and its formulated products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, designed to be stability-indicating, which is a critical requirement for pharmaceutical analysis. The method is designed to separate this compound from its potential degradation products and impurities.

Proposed HPLC Analytical Method

The following chromatographic conditions are proposed based on common methods for fluoroquinolone analysis.[1][2] These parameters should be considered a starting point and may require optimization.

Table 1: Proposed Chromatographic Conditions

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.025M Orthophosphoric Acid with Triethylamine (pH 3.0) |

| Ratio | 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Run Time | 10 minutes |

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Experimental Protocols

Standard and Sample Preparation

3.1.1. Diluent Preparation A mixture of the mobile phase components in a 50:50 ratio is recommended as the diluent.

3.1.2. Standard Stock Solution Preparation Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. This will yield a stock solution of 1000 µg/mL.

3.1.3. Working Standard Solution Preparation Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.

3.1.4. Sample Solution Preparation (for Assay) Accurately weigh a quantity of powdered tablets equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter. Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a target concentration of 100 µg/mL.

System Suitability Testing

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.

Protocol:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

-

Make five replicate injections of the Working Standard Solution (100 µg/mL).

-

Calculate the system suitability parameters from the resulting chromatograms.

Table 2: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |

Method Validation Protocol

The proposed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

3.3.1. Specificity (Forced Degradation) To demonstrate that the method is stability-indicating, forced degradation studies should be performed.

Protocol:

-

Prepare samples of this compound at a concentration of 100 µg/mL.

-

Expose the samples to the following stress conditions:

-

Acid Hydrolysis: 0.1N HCl at 80°C for 4 hours.

-

Base Hydrolysis: 0.1N NaOH at 80°C for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples alongside an unstressed control sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

3.3.2. Linearity The linearity of the method should be established across a range of concentrations.

Protocol:

-

Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.

3.3.3. Accuracy (Recovery) Accuracy should be assessed by the recovery of spiked samples.

Protocol:

-

Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

-

Prepare three samples at each concentration level.

-

Analyze the samples and calculate the percentage recovery.

3.3.4. Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

-

Repeatability: Analyze six individual preparations of the sample solution at 100% of the target concentration on the same day and by the same analyst.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

-

Calculate the RSD of the results for both studies.

3.3.5. Robustness The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

-

Introduce small variations to the optimized method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase pH (± 0.2 units)

-

Column temperature (± 2°C)

-

Organic phase composition (± 2%)

-

-

Analyze the system suitability with each variation and assess the impact on the results.

Table 3: Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Measurement | Acceptance Criteria |

| Specificity | Peak Purity / Resolution | Peak is pure and resolved from degradants (Resolution > 2) |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability) | % RSD | ≤ 2.0% |

| Precision (Intermediate) | % RSD | ≤ 2.0% |

| Robustness | System Suitability | System suitability parameters are met |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 10:1 |

Visualizations

Caption: Experimental Workflow for Antofloxacin HCl Assay.

Caption: Logical Relationship of HPLC Method Validation Parameters.

References

- 1. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 2. [PDF] High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Assessing the In Vivo Efficacy of Antofloxacin Hydrochloride in a Neutropenic Thigh Model

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antofloxacin hydrochloride using a well-established neutropenic murine thigh infection model. This model is a standard in preclinical antimicrobial drug development for assessing pharmacokinetics and pharmacodynamics (PK/PD).[1][2][3]

Introduction

This compound is a novel fluoroquinolone antibiotic with broad-spectrum activity against a range of bacterial pathogens.[4][5] The neutropenic thigh infection model is instrumental in determining the efficacy of new antimicrobial agents by minimizing the influence of the host immune system, thereby allowing for a direct assessment of the drug's antibacterial activity.[2][6][7] In this model, mice are rendered neutropenic before being infected intramuscularly in the thigh.[2] The subsequent treatment with Antofloxacin allows for the quantification of bacterial load reduction and the determination of key PK/PD parameters that correlate with efficacy. The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the PK/PD index that best predicts the efficacy of Antofloxacin.[4][5][8]

Key Efficacy Data of this compound

The following tables summarize the quantitative data on the in vivo efficacy of this compound against various bacterial strains in the neutropenic thigh infection model.

Table 1: Efficacy of this compound against Staphylococcus aureus

| Strain | MIC (µg/mL) | 24h Static Dose (mg/kg/day) | Bacteriostatic AUC24h/MIC | Reference |

| ATCC 29213 | 0.125 - 1 | 34.3 - 153.7 | 31.7 - 122.5 | [4] |

| Clinical Isolate 03229 | 0.125 - 1 | 34.3 - 153.7 | 31.7 - 122.5 | [4] |

| Mean | 81.2 ± 44.2 | 65.7 ± 30.6 | [4][5] |

Table 2: Efficacy of this compound against Escherichia coli

| Strain | MIC (mg/liter) | Stasis fAUC/MIC (h) | 1-log10 Kill fAUC/MIC (h) | 2-log10 Kill fAUC/MIC (h) | Reference |

| 8 E. coli isolates | 0.063 - 2 | 38.7 | 66.1 | 147.0 | [8] |

Table 3: Comparative Efficacy of this compound in a Neutropenic Lung Model against Klebsiella pneumoniae

| Strain | Stasis fAUC0–24/MIC | 1-log10 Kill fAUC0–24/MIC | 2-log10 Kill fAUC0–24/MIC | Reference |

| 7 K. pneumoniae isolates | 52.6 | 89.9 | 164.9 | [9] |

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice

This protocol describes the method for inducing neutropenia in mice to create an immunocompromised model for infection studies.

Materials:

-

Female ICR mice (19–21 g)[4]

-

Cyclophosphamide (CPA)[4]

-

Sterile saline for injection

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Acclimate female ICR mice for at least 3 days before the experiment.

-

Prepare a sterile solution of cyclophosphamide in saline.

-

Induce neutropenia by administering two intraperitoneal injections of cyclophosphamide.[4][6][7]

-

The first dose of 150 mg/kg is given four days prior to infection (Day -4).[4]

-

The second dose of 100 mg/kg is administered one day before infection (Day -1).[4]

-

This regimen ensures that the mice are neutropenic at the time of infection.

Protocol 2: Murine Thigh Infection Model

This protocol details the procedure for establishing a localized thigh infection in neutropenic mice.

Materials:

-

Neutropenic mice (from Protocol 1)

-

Bacterial strains (e.g., S. aureus ATCC 29213, clinical isolates of E. coli)

-

Mueller-Hinton (MH) broth

-

Sterile saline

-

Syringes and needles for intramuscular (IM) injection

Procedure:

-

Culture the desired bacterial strain overnight in MH broth.

-

On the day of infection (Day 0), dilute the overnight culture 1:100 in fresh MH broth.[4]

-

Incubate for 4-5 hours to reach the logarithmic growth phase.

-

Harvest the bacteria by centrifugation, wash, and resuspend in sterile saline to the desired concentration.

-

Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (containing approximately 1×10⁶ to 1×10⁷ CFU) intramuscularly into each thigh of the neutropenic mice.[4]

-

Confirm the inoculum concentration by plating serial dilutions on MH agar.[4]

Protocol 3: this compound Dosing and Sample Collection

This protocol outlines the administration of this compound and the subsequent collection of thigh tissue for bacterial quantification.

Materials:

-

This compound

-

Sterile saline for injection

-

Syringes and needles for subcutaneous (SC) administration

-

Tissue homogenizer

-

Sterile phosphate-buffered saline (PBS) or saline

-

MH agar plates

Procedure:

-

Prepare solutions of this compound in sterile saline at various concentrations.

-

Two hours after bacterial inoculation, begin treatment.[4]

-

Administer this compound subcutaneously in a volume of 0.2 mL.[4]

-

Total daily doses can range from 5 to 640 mg/kg.[4] For dose-fractionation studies, the total daily dose can be divided into administrations every 24, 12, 8, or 6 hours.[4]

-

A control group should receive saline only.

-

After 24 hours of therapy, euthanize the mice.[4]

-

Aseptically remove both thighs and homogenize them in a known volume of sterile saline (e.g., 1.5 mL).[4]

-

Plate serial ten-fold dilutions of the thigh homogenates onto MH agar plates.

-

Incubate the plates overnight at 37°C.

-

Enumerate the bacterial colonies (CFU) to determine the bacterial load per thigh. The lower limit of detection is typically 100 CFU.[4]

Visualizations

Caption: Experimental workflow for the neutropenic thigh infection model.

References

- 1. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 3. criver.com [criver.com]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Pharmacokinetics/pharmacodynamics of this compound in a neutropenic murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imquestbio.com [imquestbio.com]

- 7. noblelifesci.com [noblelifesci.com]

- 8. journals.asm.org [journals.asm.org]

- 9. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Antofloxacin Hydrochloride for Treating Respiratory Tract Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a novel fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Developed primarily in China, it has shown significant promise in the treatment of various bacterial infections, particularly those affecting the respiratory tract. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of this compound for respiratory tract infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By targeting these topoisomerases, antofloxacin disrupts DNA processes, leading to bacterial cell death.[1][2] This mechanism is common to fluoroquinolones, but antofloxacin is noted for its enhanced potency and broad spectrum of activity.[1]

References

Application Notes and Protocols for Antofloxacin Hydrochloride in Urinary Tract Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antofloxacin hydrochloride in preclinical urinary tract infection (UTI) models. The protocols and data presented are synthesized from published studies to guide researchers in designing and executing efficacy studies for this novel fluoroquinolone antibiotic.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including common uropathogens like Escherichia coli.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] A key pharmacokinetic feature of Antofloxacin is its high concentration in the urine, with 40% to 45% of the parent drug excreted via this route, making it a targeted therapy for UTIs.[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound targets two critical bacterial enzymes, DNA gyrase and Topoisomerase IV, disrupting the process of DNA replication and leading to bacterial cell death.

References

- 1. In Vivo Bioluminescent Monitoring of Therapeutic Efficacy and Pharmacodynamic Target Assessment of Antofloxacin against Escherichia coli in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Rat pyelonephritis model suitable for primary or secondary screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antofloxacin Hydrochloride Susceptibility Testing

Disclaimer: As of November 2025, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria (breakpoints) for Antofloxacin hydrochloride. The following protocols and data are based on general CLSI methodologies for antimicrobial susceptibility testing and published research findings. These should be used for research purposes only and not for clinical decision-making.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic.[1] Like other fluoroquinolones, it exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods and presents a summary of available data from scientific literature.

Data Presentation

The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

| Strain Type | Number of Isolates | MIC Range (mg/L) | Source(s) |

| Clinical Isolates | 8 | 0.063 - 2 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

| Clinical Isolates | Not Specified | Not Specified | 0.5 | 1 | [4] |

| Murine Pneumonia Model Isolates | Not Specified | Not Specified | Not Specified | 0.5 | [5] |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae

| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) | Source(s) |

| Murine Pneumonia Model Isolates | Not Specified | Not Specified | 2.0 | [5] |

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Klebsiella pneumoniae

| Strain Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Source(s) |

| Clinical Isolates | 53 | 0.015 - 1 | 0.063 | 0.5 | [4] |

| Murine Lung Infection Model Isolates | 7 | 0.03 - 0.25 | Not Reported | Not Reported | [4] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the general guidelines provided by CLSI for broth microdilution susceptibility testing.

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

b. Protocol Steps:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 mg/L or higher in a suitable solvent. Sterilize by filtration.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

-

The final volume in each well should be 100 µL after adding the inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

-

Disk Diffusion Method (Kirby-Bauer)

This protocol is based on the general guidelines provided by CLSI for disk diffusion susceptibility testing.

a. Materials:

-

This compound-impregnated disks (concentration to be determined based on preliminary studies)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

b. Protocol Steps:

-

Preparation of Inoculum:

-

Prepare the inoculum as described in the broth microdilution protocol ( turbidity equivalent to 0.5 McFarland standard).

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Aseptically apply the this compound disks to the surface of the inoculated agar plate.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.[6]

-

Since there are no established CLSI breakpoints, the interpretation of susceptible, intermediate, or resistant cannot be formally made. The zone diameters should be recorded and compared with MIC values if determined concurrently.

-

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

General Fluoroquinolone Resistance Mechanisms

Caption: Common mechanisms of bacterial resistance to fluoroquinolones.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. In Vivo Bioluminescent Monitoring of Therapeutic Efficacy and Pharmacodynamic Target Assessment of Antofloxacin against Escherichia coli in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacokinetic and Pharmacodynamic Profiles of Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Pharmacodynamic Target Assessment of Antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

Application Notes and Protocols: Antofloxacin Hydrochloride Dose-Response Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of antofioxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models. The included data and protocols are intended to guide researchers in designing and conducting their own non-clinical studies to evaluate the efficacy and pharmacokinetics of this antimicrobial agent.

Mechanism of Action

Antofloxacin hydrochloride is a synthetic fluoroquinolone that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2] By targeting these enzymes, antofioxacin disrupts critical cellular processes, leading to bacterial cell death.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Data

The efficacy of antofioxacin is primarily linked to the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[3][4] The following tables summarize the key PK/PD parameters from various animal model studies.

Table 1: Pharmacodynamic Targets for Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model[3]

| Pharmacodynamic Endpoint | Mean free-drug AUC/MIC Ratio |

| Net bacterial stasis | 52.6 |

| 1-log10 kill | 89.9 |

| 2-log10 kill | 164.9 |

Table 2: Pharmacodynamic Targets for Antofloxacin against Staphylococcus aureus in a Neutropenic Murine Thigh Infection Model[4]

| Pharmacodynamic Endpoint | Mean total AUC/MIC Ratio |

| Bacteriostatic effect | 65.7 (range: 31.7 to 122.5) |

Table 3: Pharmacodynamic Targets for Antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model[5]

| Organism | Pharmacodynamic Endpoint | Mean plasma fAUC/MIC |

| S. pneumoniae | Stasis | 8.93 |

| 1-log10 kill | 19.2 | |

| 2-log10 kill | 48.1 | |

| S. aureus | Stasis | 30.5 |

| 1-log10 kill | 55.4 | |

| 2-log10 kill | 115.8 |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and adaptation.

Protocol 1: Neutropenic Murine Thigh Infection Model for S. aureus[4]

This model is used to evaluate the in vivo efficacy of antofioxacin against localized soft tissue infections.

Caption: Workflow for a neutropenic murine thigh infection model.

Materials:

-

Female ICR mice

-

Cyclophosphamide

-

Staphylococcus aureus strains

-

This compound

-

Saline solution

-

Anesthetic agent

Procedure:

-

Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice to induce a neutropenic state. This is typically done over several days leading up to the infection.

-

Bacterial Inoculum Preparation: Culture the desired S. aureus strain to the mid-logarithmic growth phase. Wash and dilute the bacterial suspension in saline to the target concentration.

-

Infection: Anesthetize the neutropenic mice and inject the bacterial suspension directly into the thigh muscle.

-

Drug Administration: Initiate antofioxacin hydrochloride treatment 2 hours after infection. Administer the drug subcutaneously at various total daily doses, which may be fractionated into different dosing regimens (e.g., once, twice, or four times daily).[4]

-

Efficacy Assessment: At 24 hours after the start of treatment, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial enumeration (colony-forming units, CFU).

-

Data Analysis: Correlate the administered doses and the resulting pharmacokinetic parameters (such as AUC) with the reduction in bacterial load to determine the PK/PD indices associated with efficacy. A sigmoid Emax model is often used for this analysis.[4]

Protocol 2: Neutropenic Murine Lung Infection Model for K. pneumoniae and S. pneumoniae[3][5]

This model is suitable for assessing the efficacy of antofioxacin in treating respiratory tract infections.

Caption: Workflow for a neutropenic murine lung infection model.

Materials:

-

Specific pathogen-free mice

-

Cyclophosphamide

-

Klebsiella pneumoniae or Streptococcus pneumoniae strains

-

This compound

-

Saline solution

-

Anesthetic agent (e.g., isoflurane)

Procedure:

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

-

Bacterial Inoculum Preparation: Prepare a standardized suspension of the respiratory pathogen in saline.

-

Infection: Anesthetize the mice and infect them by intratracheal instillation of the bacterial inoculum.[3][5]

-

Drug Administration: Initiate subcutaneous antofioxacin treatment 2 hours post-infection. Dosing can range from a single administration to multiple doses over a 24-hour period.[3][5]

-

Pharmacokinetic Sampling: At various time points after a single dose, collect blood (via retro-orbital puncture) and bronchoalveolar lavage (BAL) fluid to determine plasma and epithelial lining fluid (ELF) drug concentrations.[3]

-